Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]-
CAS No.: 502422-29-9
Cat. No.: VC18696206
Molecular Formula: C14H9ClN2O
Molecular Weight: 256.68 g/mol
* For research use only. Not for human or veterinary use.
![Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- - 502422-29-9](/images/structure/VC18696206.png)
CAS No. | 502422-29-9 |
---|---|
Molecular Formula | C14H9ClN2O |
Molecular Weight | 256.68 g/mol |
IUPAC Name | 2-(2-chlorophenyl)-4-pyridin-2-yl-1,3-oxazole |
Standard InChI | InChI=1S/C14H9ClN2O/c15-11-6-2-1-5-10(11)14-17-13(9-18-14)12-7-3-4-8-16-12/h1-9H |
Standard InChI Key | YXDVCVJVOFDWQF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)C2=NC(=CO2)C3=CC=CC=N3)Cl |
Chemical Identity and Structural Features
Molecular Architecture
Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- belongs to the class of biheterocyclic compounds, characterized by the fusion of pyridine (C₅H₅N) and oxazole (C₃H₃NO) rings. The pyridine ring is substituted at the 2-position with an oxazole group, which itself is functionalized at the 2-position with a 2-chlorophenyl moiety. This arrangement creates a planar, conjugated system that influences the compound’s electronic properties and intermolecular interactions.
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS No. | 502422-29-9 |
Molecular Formula | C₁₄H₉ClN₂O |
Molecular Weight | 256.68 g/mol |
IUPAC Name | 2-(2-chlorophenyl)-4-pyridin-2-yl-1,3-oxazole |
SMILES | C1=CC=C(C(=C1)C2=NC(=CO2)C3=CC=CC=N3)Cl |
InChI Key | YXDVCVJVOFDWQF-UHFFFAOYSA-N |
The chlorine atom on the phenyl ring introduces electron-withdrawing effects, which may enhance the compound’s stability and reactivity in substitution reactions. The oxazole ring’s nitrogen and oxygen atoms provide sites for hydrogen bonding and coordination with metal ions, suggesting potential applications in catalysis or supramolecular chemistry .
Synthesis and Optimization Strategies
Cyclocondensation Approach
The primary synthetic route to Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]- involves a cyclocondensation reaction between 2-chlorobenzaldehyde and a functionalized oxazole precursor. This method leverages the reactivity of aldehyde groups with amines or thioureas to form the oxazole ring. For instance, reacting 2-chlorobenzaldehyde with a pyridine-containing amidine derivative under acidic conditions could yield the target compound via a [3+2] cycloaddition mechanism.
Challenges in Purification
The synthesis of heterocyclic compounds often faces challenges related to regioselectivity and byproduct formation. In the case of Pyridine, 2-[2-(2-chlorophenyl)-4-oxazolyl]-, column chromatography using silica gel and gradient elution (e.g., dichloromethane/methanol mixtures) is typically required to isolate the pure product. The compound’s moderate polarity, inferred from its molecular weight and functional groups, suggests it would elute in intermediate fractions during chromatographic separation .
Physicochemical Properties and Stability
Theoretical Predictions
Computational models predict a density of approximately 1.4 g/cm³ for this compound, similar to other aromatic heterocycles like 2,6-bis(4,5-dihydrooxazol-2-yl)pyridine . The presence of electronegative atoms (Cl, N, O) likely contributes to a melting point above 150°C, though experimental validation is needed. The compound’s logP value, estimated at 2.5–3.0, indicates moderate lipophilicity, which could influence its bioavailability in pharmacological contexts.
Thermal and Oxidative Stability
Future Research Directions
Biological Profiling
Priority should be given to in vitro assays evaluating this compound’s activity against cancer cell lines (e.g., MV4-11 leukemia) and kinase targets (e.g., CDK4/6, EGFR). Comparative studies with palbociclib, a known CDK4/6 inhibitor, could reveal structure-activity relationships .
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